5-Ethyl-1,3-dioxane-5-carboxylic Acid: A Comprehensive Technical Guide to Physicochemical Properties and Synthetic Utility
5-Ethyl-1,3-dioxane-5-carboxylic Acid: A Comprehensive Technical Guide to Physicochemical Properties and Synthetic Utility
Executive Summary
In the landscape of advanced materials and pharmaceutical intermediates, cyclic acetals offer a unique combination of structural rigidity and stimuli-responsive reactivity. 5-ethyl-1,3-dioxane-5-carboxylic acid (CAS: 26271-43-2) stands out as a highly versatile bifunctional building block. Featuring a stable 1,3-dioxane ring substituted with both an ethyl group and a carboxylic acid moiety at the C5 position, this compound provides orthogonal reactivity: the carboxylic acid can be freely derivatized under neutral or basic conditions, while the acetal ring acts as a pH-sensitive trigger[1]. This guide explores the conformational dynamics, physicochemical data, and self-validating synthetic protocols essential for researchers utilizing this compound in polymer chemistry and drug development.
Molecular Architecture & Conformational Dynamics
The core structural feature of 5-ethyl-1,3-dioxane-5-carboxylic acid is its six-membered cyclic acetal ring. Understanding its physical behavior requires analyzing its stereochemistry and intermolecular interactions:
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Chair Conformation & Steric Minimization: The 1,3-dioxane ring predominantly adopts a highly stable chair conformation. At the C5 position, the bulky ethyl and carboxylic acid substituents arrange themselves to minimize 1,3-diaxial interactions with the ring hydrogens. Depending on the solvent environment, the molecule will favor a conformation where the bulkier group occupies the equatorial position to reduce steric hindrance[2].
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Solid-State Dimerization: In its crystalline form, the carboxylic acid functional group acts as both a hydrogen bond donor and acceptor. This facilitates the formation of strongly hydrogen-bonded dimers, which dictate the compound's crystal lattice stability, melting point, and supramolecular assembly properties[2].
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Orthogonal Stability: The acetal linkage (C-O-C) lacks a viable leaving group under basic or neutral conditions, rendering the ring highly resistant to nucleophilic attack[3]. This allows for aggressive derivatization of the carboxylic acid (e.g., esterification, amidation) without degrading the cyclic core.
Physicochemical Data Profile
To facilitate accurate stoichiometric calculations and predictive modeling in drug docking or polymer design, the core quantitative properties of 5-ethyl-1,3-dioxane-5-carboxylic acid are summarized below[1].
| Property | Value |
| Chemical Name | 5-ethyl-1,3-dioxane-5-carboxylic acid |
| CAS Registry Number | 26271-43-2 |
| Molecular Formula | C7H12O4 |
| Monoisotopic Mass | 160.07356 Da |
| SMILES String | CCC1(COCOC1)C(=O)O |
| InChIKey | FVXGELAKGGRRIC-UHFFFAOYSA-N |
| Structural Features | 1,3-dioxane ring, C5-ethyl, C5-carboxyl |
Chemical Reactivity & Reaction Logic
Fig 1: Synthesis pathway and stimuli-responsive reactivity of 5-ethyl-1,3-dioxane-5-carboxylic acid.
Causality of Stimuli-Responsive Hydrolysis
While stable in bases, the 1,3-dioxane ring is highly sensitive to acidic environments (pH < 5). The causality lies in the protonation of the acetal oxygen atoms. Once protonated, the oxygen becomes an excellent leaving group. Subsequent nucleophilic attack by water breaks the C-O bond, triggering a cascade that hydrolyzes the ring back into its constituent diol and aldehyde. This mechanism is the foundational logic behind its use in destructible materials[4].
Self-Validating Synthesis Protocol
The synthesis of 5-ethyl-1,3-dioxane-5-carboxylic acid relies on the acid-catalyzed acetalization of 2,2-bis(hydroxymethyl)butyric acid with formaldehyde. To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system using azeotropic dehydration.
Step-by-Step Methodology
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Reagent Assembly: In a 500 mL round-bottom flask, combine 1.0 molar equivalent of 2,2-bis(hydroxymethyl)butyric acid and 1.2 molar equivalents of paraformaldehyde.
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Catalyst & Solvent Addition: Add 0.05 equivalents of p-Toluenesulfonic acid (p-TsOH) as the acid catalyst. Suspend the mixture in 250 mL of anhydrous toluene.
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Causality: p-TsOH protonates the formaldehyde carbonyl, drastically increasing its electrophilicity for nucleophilic attack by the diol. Toluene is chosen specifically because it forms a minimum-boiling azeotrope with water.
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Azeotropic Reflux: Attach a Dean-Stark trap and a reflux condenser. Heat the mixture to 110°C.
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Self-Validating Metric: The reaction progress is entirely self-reporting. Acetalization produces exactly 1 molar equivalent of water. By monitoring the volume of water collected in the Dean-Stark trap, the operator quantitatively validates the conversion rate in real-time. The reaction is deemed complete only when water accumulation ceases at the theoretical volume.
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Quenching: Cool the reaction to room temperature. Immediately wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO3).
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Causality: Neutralizing the p-TsOH catalyst is critical. If the mixture remains acidic during aqueous workup, the newly formed acetal ring will undergo reverse hydrolysis.
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Isolation: Extract the aqueous phase with ethyl acetate, combine the organic layers, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Recrystallize the crude product to yield pure 5-ethyl-1,3-dioxane-5-carboxylic acid.
Applications in Advanced Materials & Drug Development
1. Polymerizable Monomers (Acrylates) By reacting the carboxylic acid group with methanol (esterification) followed by conversion to an acrylate, researchers synthesize (5-Ethyl-1,3-dioxan-5-yl)methyl acrylate. This monomer undergoes radical polymerization, where the stability of the 1,3-dioxane ring ensures the cyclic structure is preserved in the final polymer backbone, imparting specific dielectric properties to the material[5].
2. Cleavable Surfactants In industrial and pharmaceutical processing, stable emulsions are required during formulation but become problematic during wastewater treatment. By coupling 5-ethyl-1,3-dioxane-5-carboxylic acid with hydrophilic head groups, scientists create "destructible" surfactants. These compounds maintain high surface activity under neutral conditions but rapidly degrade into non-toxic, non-foaming components upon mild acidification[4].
3. pH-Sensitive Drug Delivery Linkers The defined pH threshold for the hydrolysis of the 1,3-dioxane ring makes this compound an excellent candidate for Antibody-Drug Conjugates (ADCs). Because the tumor microenvironment and intracellular endosomes are naturally acidic (pH 5.0 - 6.5), linkers derived from this acid remain stable in the bloodstream (pH 7.4) but autonomously cleave and release their therapeutic payload upon cellular internalization.
References
- Title: PubChemLite - 5-ethyl-1,3-dioxane-5-carboxylic acid (C7H12O4)
- Source: guidechem.
- Source: benchchem.
- Title: (5-Ethyl-1,3-dioxan-5-yl)
- Title: 4-(2-Bromophenyl)
- Title: Preparation and Properties of Bis(sodium sulfate)
Sources
- 1. PubChemLite - 5-ethyl-1,3-dioxane-5-carboxylic acid (C7H12O4) [pubchemlite.lcsb.uni.lu]
- 2. 4-(2-Bromophenyl)oxane-4-carboxylic acid|CAS 1343422-38-7 [benchchem.com]
- 3. 5-Ethyl-1,3-dioxane-5-methanol | 5187-23-5 | Benchchem [benchchem.com]
- 4. Preparation and Properties of Bis(sodium sulfate) Types of Cleavable Surfactants Derived from Diethyl Tartrate [jstage.jst.go.jp]
- 5. Buy (5-Ethyl-1,3-dioxan-5-yl)methyl acrylate | 66492-51-1 [smolecule.com]
